1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-24(25-11-7-20-5-3-15-31-20)19-8-12-28(13-9-19)22-16-23(27-17-26-22)29-14-10-18-4-1-2-6-21(18)29/h1-6,10,14-17,19H,7-9,11-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPBRDLZFGDQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CS2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
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Formation of the Indole-Pyrimidine Intermediate
Starting Materials: 1H-indole and 4-chloropyrimidine.
Reaction Conditions: The indole is reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
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Attachment of the Piperidine Moiety
Starting Materials: The indole-pyrimidine intermediate and 4-piperidone.
Reaction Conditions: The intermediate is reacted with 4-piperidone in the presence of a reducing agent such as sodium borohydride (NaBH₄) in methanol (MeOH).
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The pyrimidine ring can be reduced using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or H₂O₂ in acetic acid.
Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMF.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of piperidine have shown promising results against multiple cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Case Study
A study demonstrated that piperidine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines. The mechanism of action primarily involves the inhibition of DHFR, suggesting a potential pathway for therapeutic intervention in cancer treatment.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Indole derivatives are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Research Findings
In vitro studies have reported that compounds similar to this one show activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Indole-based compounds are known for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Study
A study highlighted the neuroprotective effects of indole derivatives in models of Alzheimer's disease, where they demonstrated the ability to inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperazine and pyrimidine rings significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Indole | Increased anticancer potency |
| Variations in Piperazine | Enhanced binding affinity to target enzymes |
| Alterations in Carboxamide | Improved solubility and bioavailability |
These modifications can optimize the therapeutic potential of the compound for specific applications.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.
Key Parameters
- Absorption : High oral bioavailability expected due to favorable lipophilicity.
- Metabolism : Predominantly metabolized via cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(furan-2-yl)ethyl)piperidine-4-carboxamide: Similar structure but with a furan group instead of a thiophene.
Uniqueness
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule that exhibits a range of biological activities. Its structure combines elements known for their pharmacological properties, particularly the indole and pyrimidine moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The molecular structure of the compound includes:
- Indole : A bicyclic structure known for its role in various biological processes.
- Pyrimidine : Contributes to the compound's interaction with nucleic acids and proteins.
- Piperidine : Enhances bioavailability and receptor binding.
The biological activities of this compound can be attributed to its ability to interact with multiple biological targets. Key mechanisms include:
1. Anticancer Activity
- The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies indicate that it may target specific kinases involved in tumor growth.
2. Antiviral Properties
- Similar to other indole derivatives, this compound exhibits antiviral activity by disrupting viral replication processes. It may inhibit viral enzymes or interfere with host cell pathways exploited by viruses.
3. Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
Biological Activity Summary Table
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives with similar structures showed significant cytotoxic effects on human cancer cell lines, such as breast and lung cancer cells. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .
Case Study 2: Antiviral Activity
Another research highlighted promising antiviral activity against influenza viruses. The study indicated that compounds with indole and pyrimidine rings effectively inhibited viral neuraminidase activity, thereby preventing viral release from infected cells .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of indole-based compounds:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide to improve yield and purity?
- Methodological Answer :
- Reaction Solvent Selection : Use dichloromethane (DCM) for coupling reactions involving indole and pyrimidine moieties, as it minimizes side reactions .
- Purification Techniques : Employ column chromatography (silica gel, eluent: DCM/methanol gradient) followed by recrystallization (ethanol/water) to achieve >99% purity .
- Design of Experiments (DoE) : Apply statistical optimization (e.g., flow chemistry) to adjust reaction time, temperature, and stoichiometry, enhancing reproducibility and reducing byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of indole substitution (1H NMR: δ 8.2–8.5 ppm for pyrimidine protons; δ 7.1–7.3 ppm for thiophene protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated [M+H]+: 448.18; observed: 448.17 ± 0.02) .
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to confirm purity (>99%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can researchers identify and validate the biological target(s) of this compound?
- Methodological Answer :
- Kinase Profiling : Use a kinase inhibition panel (e.g., Eurofins KinaseProfiler) to screen for activity against 100+ kinases. Prioritize targets with IC50 < 1 µM .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of proteins in cell lysates treated with the compound .
- CRISPR-Cas9 Knockout Models : Validate functional relevance by assessing loss of compound efficacy in cells lacking the target gene .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
- Methodological Answer :
- Pharmacokinetic (PK) Studies : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low oral bioavailability (<20%) may explain reduced in vivo activity .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) that may reduce potency .
- Formulation Optimization : Test solubility-enhancing strategies (e.g., PEGylation or liposomal encapsulation) to improve in vivo exposure .
Q. What analytical methods are recommended for detecting degradation products or impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via UPLC-PDA-MS .
- Impurity Profiling : Compare batch samples against pharmacopeial reference standards (e.g., EP/ICH guidelines) to identify structurally related impurities (e.g., des-thiophene analogs) .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s cytotoxicity across cell lines be addressed?
- Methodological Answer :
- Cell Line Authentication : Verify cell line identity via STR profiling to rule out cross-contamination .
- Assay Standardization : Replicate experiments using identical conditions (e.g., serum concentration, passage number). For example, IC50 values in MCF-7 cells ranged from 2.1 µM (24-hour exposure) to 0.8 µM (72-hour exposure) due to assay duration differences .
- Mechanistic Studies : Perform transcriptomics to identify cell line-specific resistance mechanisms (e.g., upregulated efflux pumps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
